molecular formula C14H12O4 B3046633 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid CAS No. 1261901-65-8

4-(4-Hydroxyphenyl)-3-methoxybenzoic acid

Cat. No.: B3046633
CAS No.: 1261901-65-8
M. Wt: 244.24
InChI Key: PPMIGKDXUOPLPN-UHFFFAOYSA-N
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Description

4-Hydroxyphenylacetic acid is a chemical compound found in olive oil and beer . It is an intermediate used in the synthesis of various compounds .


Synthesis Analysis

4-Hydroxyphenylacetic acid can be obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . In industry, it is used to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyphenylacetic acid is C8H8O3 . It is an aromatic compound containing an OH (hydroxyl) functional group .


Chemical Reactions Analysis

Phenolic acids typically undergo bioconjugation during phase II of biotransformation, forming sulfates, along with other conjugates . The sulfation of phenolic acids can be synthesized by two approaches: chemoenzymatically by 3′-phosphoadenosine-5′-phosphosulfate (PAPS)-dependent sulfotransferases or PAPS-independent aryl sulfotransferases .


Physical and Chemical Properties Analysis

4-Hydroxyphenylacetic acid is a beige powder with a melting point of 150 °C (302 °F; 423 K) . It is slightly soluble in water .

Scientific Research Applications

Antioxidant Activity and Analytical Methods

4-(4-Hydroxyphenyl)-3-methoxybenzoic acid, due to its structural characteristics, has been implicated in studies focusing on antioxidant properties and analytical methods for determining such activity. A comprehensive review by Munteanu and Apetrei (2021) highlights various assays used to determine antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test. These methods, based on chemical reactions and spectrophotometry, assess the capacity of antioxidants to engage in hydrogen atom transfer or electron transfer reactions, which are fundamental to understanding the antioxidant potential of compounds including this compound. This compound, by virtue of its structural components, may participate in these assays, thus contributing to its evaluation as a potent antioxidant in various matrices (Munteanu & Apetrei, 2021).

Pharmacological Activities

Gallic acid (3,4,5-trihydroxybenzoic acid), structurally related to this compound, has been extensively studied for its anti-inflammatory properties. Research indicates that Gallic acid exerts its effects through modulation of MAPK and NF-κB signaling pathways, highlighting a potential pathway through which this compound might also exert similar pharmacological activities. These include the reduction of inflammatory cytokines, chemokines, adhesion molecules, and cell infiltration, presenting a promising candidate for the treatment of inflammation-related diseases (Bai et al., 2020).

Industrial Applications

Vanillic acid, a derivative of this compound, has garnered attention for its versatile applications in cosmetics, fruit, flavorings, cigarettes, alcohols, drinks, and polymers due to its antioxidant, anti-inflammatory, and neuroprotective properties. The synthesis and pharmacological effects of vanillic acid have been extensively reviewed, suggesting its potential use in various industries and highlighting the broader applicability of compounds structurally related to this compound (Ingole et al., 2021).

Mechanism of Action

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a significant role in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with its target, HPPD, through a series of complex biochemical reactionsResearch suggests that π–π* stacking interactions may be important .

Biochemical Pathways

The compound is likely involved in the shikimate and phenylpropanoid pathways , which are crucial for understanding the biosynthesis of individual phenolic compounds . The conversion from tyrosine to 4-HPPA is catalyzed by tyrosine aminotransferase . Furthermore, the compound might be involved in the antioxidative action, possibly inducing the expression of Nrf2 .

Pharmacokinetics

Related compounds like 4-hydroxyphenylacetic acid are known to be involved in various metabolic processes . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

It’s known that the inhibition of hppd has very different effects on plants and animals . In the context of plants, it might affect the process of photosynthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation

Safety and Hazards

4-Hydroxyphenylacetic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

The state of the art related to the production of Diphenolic Acid (DPA) from Levulinic Acid (LA) is critically discussed in a review, focusing on the development of new acid catalysts . The heterogeneous systems are considered with particular attention, considering the homogeneous ones as the benchmark .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 4-Hydroxyphenylpyruvic acid, play a role in the metabolism of the amino acid phenylalanine . The aromatic side chain of phenylalanine is hydroxylated by the enzyme phenylalanine hydroxylase to form tyrosine . The conversion from tyrosine to 4-Hydroxyphenylpyruvic acid is in turn catalyzed by tyrosine aminotransferase .

Cellular Effects

Related compounds such as 3-(4-Hydroxyphenyl)propionic acid have been shown to attenuate the inflammatory response of LPS-treated RAW264.7 cells and DSS-induced colitis in antibiotics-treated pseudo-germ-free mice by regulating MAPK and NF-κB pathways .

Molecular Mechanism

Related compounds such as 4-Hydroxyphenylpyruvic acid are known to interact with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase .

Temporal Effects in Laboratory Settings

Related compounds such as 4-Hydroxyphenylacetic acid are known to be stable and used as intermediates in the synthesis of other compounds .

Dosage Effects in Animal Models

Related compounds such as 3-(4-Hydroxyphenyl)propionic acid have been shown to have effects in animal models .

Metabolic Pathways

Related compounds such as 4-Hydroxyphenylpyruvic acid are known to be involved in the metabolism of the amino acid phenylalanine .

Transport and Distribution

Related compounds such as 4-Hydroxyphenylpyruvic acid are known to be involved in the metabolism of the amino acid phenylalanine .

Subcellular Localization

Related compounds such as 4-Hydroxyphenylpyruvic acid are known to be involved in the metabolism of the amino acid phenylalanine .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-8-10(14(16)17)4-7-12(13)9-2-5-11(15)6-3-9/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMIGKDXUOPLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688724
Record name 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-65-8
Record name 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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